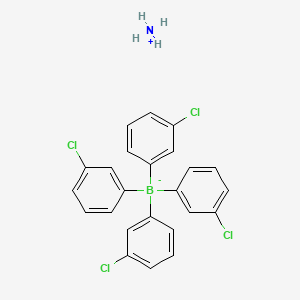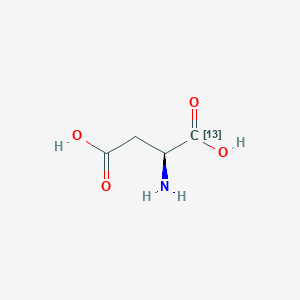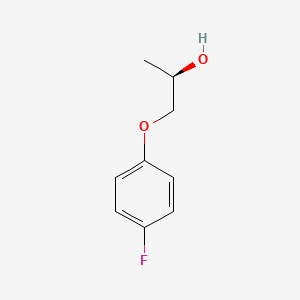
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol
Vue d'ensemble
Description
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol, also known as FPOP, is a chiral reagent that has gained significant attention in recent years due to its potential applications in scientific research. FPOP is a fluorinated alcohol that has been used as a chemical probe to study protein structure and dynamics.
Applications De Recherche Scientifique
NMDA Receptor Antagonists
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol derivatives have been studied for their potential as NMDA (N-methyl-D-aspartate) receptor antagonists, particularly targeting the NR2B subunit. This application is significant in the development of treatments for conditions associated with NMDA receptor dysfunction, such as neurodegenerative diseases. For example, Butler et al. (1998) explored the structural orientation of these compounds for optimal receptor interaction, finding that certain chromanol compounds have high affinity for the NMDA receptor and protect against glutamate toxicity in cultured hippocampal neurons (Butler et al., 1998).
Polymer Science
In polymer science, (R)-(-)-1-(4-Fluorophenoxy)-2-propanol and related fluorophenols have been used to synthesize novel copolymers with styrene, exhibiting unique properties due to the presence of halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. Savittieri et al. (2022) detailed the synthesis and characterization of these copolymers, which could have applications in materials science and engineering (Savittieri et al., 2022).
Surface Modification and Oil-Water Separation
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol derivatives have also found applications in surface modification for oil-water separation. Oikawa et al. (2015) developed fluoroalkyl end-capped vinyltrimethoxysilane oligomer/talc composites encapsulating organic compounds, showing superoleophilic-superhydrophobic and superoleophobic-superhydrophilic characteristics. These materials are applicable in the separation of oil and water, showcasing the environmental applications of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol derivatives (Oikawa et al., 2015).
Liquid Crystal Technology
In the field of liquid crystal technology, derivatives of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol have been investigated for their liquid-crystalline properties. Booth et al. (1993) synthesized two homologous series of these derivatives, finding that certain members exhibited chiral nematic phases at or around room temperature, important for applications in displays and optical devices (Booth et al., 1993).
Propriétés
IUPAC Name |
(2R)-1-(4-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFIEDWKCIVRQN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584210 | |
| Record name | (2R)-1-(4-Fluorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol | |
CAS RN |
307532-03-2 | |
| Record name | (2R)-1-(4-Fluorophenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-(4-Fluorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



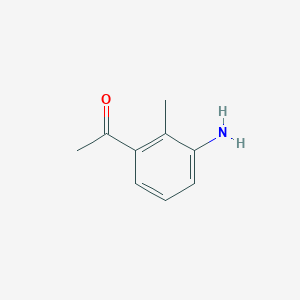


![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)
![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
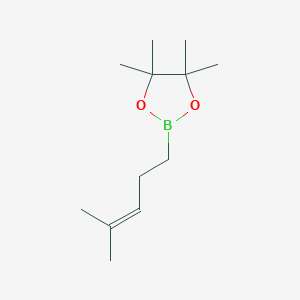
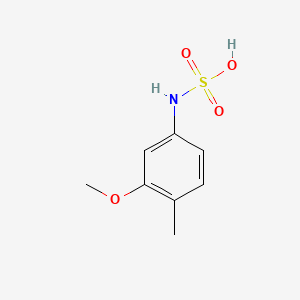
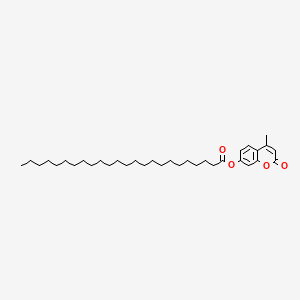
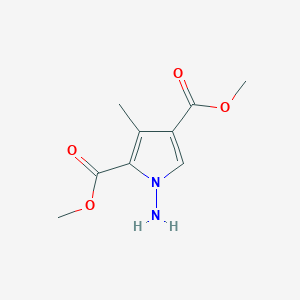

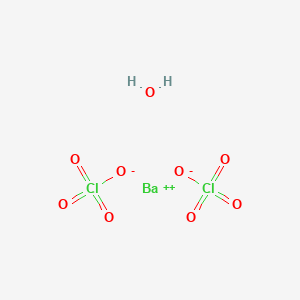
![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)
